Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to act as a monoamine releasing agent.
Biological Research: It is used in studies involving neurotransmitter release and receptor binding.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. It acts as a monoamine releasing agent, with a higher selectivity for releasing dopamine and norepinephrine compared to serotonin . The compound’s effects are mediated through its binding to and activation of monoamine transporters, leading to increased neurotransmitter release.
Comparison with Similar Compounds
Ethyl 5-(4-benzylpiperidin-1-yl)-1,2,3-thiadiazole-4-carboxylate can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: A compound with similar monoamine releasing properties but different structural features.
Piperidinones: Compounds with a piperidine ring and a ketone group, used in various pharmacological applications.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring, known for their biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O2S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 5-(4-benzylpiperidin-1-yl)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C17H21N3O2S/c1-2-22-17(21)15-16(23-19-18-15)20-10-8-14(9-11-20)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
DGEHVIVPBMMHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.